molecular formula C7H2Br4O3 B14107382 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid CAS No. 35754-69-9

2,3,4,5-Tetrabromo-6-hydroxybenzoic acid

Cat. No.: B14107382
CAS No.: 35754-69-9
M. Wt: 453.70 g/mol
InChI Key: USHRBRKMUOGABS-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrabromo-6-hydroxybenzoic acid is an organic compound with the molecular formula C7H2Br4O3 It is a brominated derivative of hydroxybenzoic acid, characterized by the presence of four bromine atoms and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid typically involves the bromination of hydroxybenzoic acid derivatives. One common method includes the bromination of 2,3,5,6-tetrabromo-4-hydroxybenzoic acid using a 10-fold excess of sodium nitrite (NaNO2) in glacial acetic acid at 20°C. This reaction yields tetrabromonitrosophenols, which further transform into a mixture of tetrabromo-p-quinone diazide and tetrabromo-p- and -o-nitrophenols .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the bromination process described above can be scaled up for industrial applications, provided that appropriate safety and environmental controls are in place.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrabromo-6-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroxybenzoic acid derivatives with fewer bromine atoms.

    Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4,5-Tetrabromo-6-hydroxybenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit plastoquinone synthesis in marine bacteria, leading to algicidal effects . This inhibition affects key metabolic processes in algae, ultimately leading to their death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetrabromo-6-hydroxybenzoic acid is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

35754-69-9

Molecular Formula

C7H2Br4O3

Molecular Weight

453.70 g/mol

IUPAC Name

2,3,4,5-tetrabromo-6-hydroxybenzoic acid

InChI

InChI=1S/C7H2Br4O3/c8-2-1(7(13)14)6(12)5(11)4(10)3(2)9/h12H,(H,13,14)

InChI Key

USHRBRKMUOGABS-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)O)C(=O)O

Origin of Product

United States

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